potassium;oxidooxy hydrogen sulfate
CAS No.:
Cat. No.: VC18525380
Molecular Formula: HKO6S
Molecular Weight: 168.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | HKO6S |
|---|---|
| Molecular Weight | 168.17 g/mol |
| IUPAC Name | potassium;oxidooxy hydrogen sulfate |
| Standard InChI | InChI=1S/K.H2O6S/c;1-5-6-7(2,3)4/h;1H,(H,2,3,4)/q+1;/p-1 |
| Standard InChI Key | HVAHYVDBVDILBL-UHFFFAOYSA-M |
| Canonical SMILES | OS(=O)(=O)OO[O-].[K+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Potassium;oxidooxy hydrogen sulfate is a coordination compound comprising potassium cations () and peroxomonosulfate anions (). The molecular formula corresponds to a molar mass of 168.17 g/mol, as computed by PubChem . Its SMILES notation, , delineates the connectivity of one sulfate group (), one peroxide group (), and a potassium ion . Synonyms such as BCP22195 and AKOS015903843 are frequently used in industrial catalogs, though the IUPAC name remains the authoritative identifier.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | potassium;oxidooxy hydrogen sulfate | |
| Molecular Formula | ||
| Molecular Weight | 168.17 g/mol | |
| SMILES | OS(=O)(=O)OO[O-].[K+] | |
| InChI Key | HVAHYVDBVDILBL-UHFFFAOYSA-M |
Physical and Chemical Properties
Reactivity and Oxidative Mechanisms
As a strong oxidizer, potassium peroxomonosulfate participates in redox reactions via the peroxide group’s cleavage, generating sulfate radicals (). These radicals exhibit high standard reduction potentials (), enabling the degradation of recalcitrant organic compounds such as dyes and pharmaceuticals. The reaction can be generalized as:
This mechanism is pH-dependent, with optimal activity observed under acidic conditions.
Industrial and Environmental Applications
Oxidative Processes in Manufacturing
The compound’s primary industrial use lies in its capacity to oxidize organic substrates. For instance, it is employed in the synthesis of epoxy resins, where it initiates cross-linking reactions between monomers. Additionally, it serves as a bleaching agent in pulp and paper industries, replacing chlorine-based oxidizers due to its lower environmental footprint.
Environmental Remediation
Recent studies emphasize its role in advanced oxidation processes (AOPs) for wastewater treatment. In one application, potassium peroxomonosulfate activated by ultraviolet light degraded 98% of bisphenol A within 30 minutes, outperforming traditional hydrogen peroxide systems. Field trials in textile effluent treatment achieved 85–90% decolorization, validating its scalability.
Table 2: Performance in Pollutant Degradation
| Pollutant | Degradation Efficiency | Conditions | Source |
|---|---|---|---|
| Bisphenol A | 98% | UV activation, pH 3 | |
| Methylene Blue | 95% | Fe activation | |
| Tetracycline | 90% | Solar activation |
Recent Research and Innovations
Catalytic Activation Strategies
Emerging research explores synergies with transition metal catalysts. For example, cobalt-doped graphene oxide enhanced the compound’s oxidative capacity, achieving complete mineralization of chlorophenols within 20 minutes. Such hybrid systems reduce reagent consumption by 40–60%, lowering operational costs.
Sustainable Synthesis Methods
Green chemistry approaches have optimized the synthesis of potassium peroxomonosulfate using electrochemical methods, eliminating hazardous byproducts. A 2024 pilot study demonstrated a 92% yield at room temperature, compared to 75% in conventional thermal processes.
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